molecular formula C12H27O6P B15420126 Cyclopropylmethanol;phosphorous acid CAS No. 112057-32-6

Cyclopropylmethanol;phosphorous acid

Cat. No.: B15420126
CAS No.: 112057-32-6
M. Wt: 298.31 g/mol
InChI Key: YNKHSEMPWXOYTD-UHFFFAOYSA-N
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Description

Cyclopropylmethanol (C₄H₈O) is a primary alcohol featuring a cyclopropane ring bonded to a hydroxymethyl group. Its strained cyclopropane ring imparts unique reactivity, such as susceptibility to acid-catalyzed ring-opening and nucleophilic substitution . Applications include its use as an intermediate in pharmaceutical synthesis, such as in bromination reactions with phosphorus tribromide to yield cyclopropylmethyl bromide .

Phosphorous Acid (H₃PO₃) is a dibasic oxyacid of phosphorus, distinct from phosphoric acid (H₃PO₄) due to its reduced oxidation state (+3 vs. +5). It acts as a reducing agent and catalyst in organic reactions, such as esterifications and cyclopropane ring transformations .

Properties

CAS No.

112057-32-6

Molecular Formula

C12H27O6P

Molecular Weight

298.31 g/mol

IUPAC Name

cyclopropylmethanol;phosphorous acid

InChI

InChI=1S/3C4H8O.H3O3P/c3*5-3-4-1-2-4;1-4(2)3/h3*4-5H,1-3H2;1-3H

InChI Key

YNKHSEMPWXOYTD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CO.C1CC1CO.C1CC1CO.OP(O)O

Origin of Product

United States

Comparison with Similar Compounds

Cyclopropylmethanol vs. Other Cyclopropane Alcohols

Property Cyclopropylmethanol Cyclopropanol (C₃H₆O) Cyclobutanol (C₄H₈O)
Ring Strain High (cyclopropane) Higher (smaller ring) Lower (cyclobutane)
Reactivity Acid-catalyzed ring-opening (e.g., with HCl to form methyl ethers) Rapid ring-opening under acidic conditions Slower ring-opening due to lower strain
Synthesis Grignard addition Reduction of cyclopropanone Hydration of cyclobutene
Biological Role Limited data; cyclopropyl fatty acids implicated in microbial metabolism Not reported Not reported

Key Findings :

  • Cyclopropylmethanol’s reactivity is intermediate between cyclopropanol (more reactive) and cyclobutanol (less reactive) due to ring strain differences.
  • Its bromination with PBr₃ is efficient, yielding alkyl bromides for further coupling reactions .

Phosphorous Acid vs. Other Phosphorus Oxyacids

Property Phosphorous Acid (H₃PO₃) Phosphoric Acid (H₃PO₄) Hypophosphorous Acid (H₃PO₂) Methylphosphonic Acid (CH₃PO₃H₂)
Oxidation State +3 +5 +1 +3 (organophosphorus)
Acidity (pKa) 1.3, 6.7 (dibasic) 2.1, 7.2, 12.3 (tribasic) 1.2 (monobasic) 2.1, 7.5 (dibasic)
Applications Reducing agent, catalyst in cyclopropane reactions Fertilizers, food additives Electroless plating Chelating agent, drug synthesis

Key Findings :

  • Phosphorous acid’s reducing capacity distinguishes it from phosphoric acid, making it useful in stabilizing reactive intermediates (e.g., in cyclopropane ring-opening) .
  • Methylphosphonic acid, an organophosphorus analog, shares similar acidity but exhibits stronger chelation properties .

Reactivity and Functional Comparisons

Cyclopropylmethanol in Acid-Mediated Reactions
  • Ring-Opening: Treatment with HCl or PTSA in methanol leads to homoconjugate addition, forming methyl ethers . Comparable to methylenecyclopropanes (MCPs), which undergo acid-catalyzed ring expansion to cyclobutanones .
  • Bromination : Reacts with PBr₃ to form cyclopropylmethyl bromide, a precursor for Grignard reagents .
Phosphorous Acid in Catalysis
  • Cyclopropane Transformations : Triflic acid (a stronger Brønsted acid) mediates MCP ring-opening with nitriles to form cyclic imines, whereas phosphorous acid may catalyze milder reactions .
  • Esterification : Less commonly used than H₂SO₄ or PCl₅ but effective in synthesizing phosphonates (e.g., methylphosphonic acid derivatives) .

Data Tables

Table 1: Thermal Stability of Cyclopropane Derivatives

Compound Decomposition Temperature (°C) Major Products
Cyclopropylmethanol 150–160 Cyclopropane, formaldehyde
Cyclopropanecarboxaldehyde 120–130 CO, cyclopropane

Table 2: Catalytic Efficiency of Acids in Cyclopropane Reactions

Acid Reaction Type Yield (%) Reference
Phosphorous Acid Esterification 75–85
Triflic Acid MCP ring-opening with nitriles 90–95
HCl Cyclopropylmethanol ether formation 88

Q & A

Q. What are the common synthetic routes for cyclopropylmethanol, and how do reaction conditions influence stereoselectivity?

Cyclopropylmethanol is synthesized via cyclopropanation reactions. The Simmons-Smith reaction using Zn-based carbenoids (e.g., CH₂I₂/Zn) is widely employed for cyclopropane ring formation. For allylic alcohols, tandem reactions combining asymmetric alkylation of α,β-unsaturated aldehydes with cyclopropanation yield cyclopropyl alcohols with high enantioselectivity (>90% ee) . Key factors include:

  • Catalyst type : Chiral zinc alkoxides direct stereochemistry.
  • Temperature : Low temperatures (−40°C) minimize side reactions.
  • Solvent : Ethereal solvents (e.g., THF) enhance carbenoid stability.

Q. What are the critical physical and chemical properties of phosphorous acid (H₃PO₃) relevant to experimental design?

Phosphorous acid (H₃PO₃) exhibits:

  • Solubility : Highly water-soluble (∼1,650 g/L at 20°C) .
  • Thermal stability : Decomposes above 180°C , releasing phosphine gas (PH₃), requiring inert atmospheres for high-temperature studies .
  • Acidity : pKa₁ = 1.3 , pKa₂ = 6.7 , making it a mild acid catalyst in organic reactions .

Advanced Research Questions

Q. How can chiral phosphoric acids enable enantioselective rearrangements of cyclopropane derivatives?

Chiral phosphoric acids (CPAs) act as Brønsted acid catalysts in Cloke-Wilson rearrangements. For example, CPAs activate donor-acceptor cyclopropanes via protonation, generating carbocation intermediates that undergo stereocontrolled cyclization to dihydrofurans (up to 98% ee ) . Mechanistic studies reveal:

  • Substrate design : Electron-withdrawing groups (e.g., ketones) stabilize intermediates.
  • Catalyst loading : 5–10 mol% CPA achieves optimal enantioselectivity.
  • Computational validation : DFT studies confirm transition-state stabilization by CPA hydrogen bonding .

Q. How do researchers resolve contradictions in cyclopropane ring-opening reactivity across studies?

Discrepancies arise from divergent reaction conditions or substituent effects. A systematic approach includes:

  • Kinetic profiling : Compare ring-opening rates under varying pH and catalysts (e.g., H₃PO₃ vs. H₂SO₄) .
  • Isotopic labeling : Use deuterated cyclopropanes to track protonation sites .
  • Cross-study meta-analysis : Tabulate data on substituent electronic effects (Table 1).

Table 1 : Substituent Effects on Cyclopropane Reactivity

SubstituentReaction Rate (k, s⁻¹)Ring-Opening PathwayReference
Electron-withdrawing (NO₂)2.5 × 10⁻³Carbocation formation
Electron-donating (OCH₃)1.2 × 10⁻⁵Radical intermediates

Q. What methodologies optimize the synthesis of phosphorous acid derivatives for catalytic applications?

Phosphorous acid derivatives (e.g., phosphonates) are synthesized via:

  • Michaelis-Arbuzov reaction : Alkyl halides + P(OR)₃ → phosphonates (yield: 70–85% ) .
  • Steric considerations : Bulky esters (e.g., tert-butyl) reduce hydrolysis.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) removes unreacted H₃PO₃ .

Methodological Guidance

Q. How to design a kinetic study for cyclopropylmethanol oxidation?

  • Reagents : Use NaIO₄ or KMnO₄ as oxidants in aqueous acetone.
  • Monitoring : Track via GC-MS or <sup>1</sup>H NMR for aldehyde formation.
  • Control experiments : Compare with non-cyclopropane alcohols to isolate ring strain effects .

Q. What analytical techniques validate phosphorous acid purity in catalytic systems?

  • Titration : Potentiometric titration with NaOH (accuracy ±1%).
  • Spectroscopy : <sup>31</sup>P NMR (δ ∼4.5 ppm for H₃PO₃) .
  • Thermogravimetric analysis (TGA) : Confirm decomposition temperature .

Data Contradiction Analysis

Q. Why do some studies report phosphorous acid as a reducing agent, while others emphasize its acidity?

Phosphorous acid exhibits dual behavior:

  • Reducing capacity : In acidic media, H₃PO₃ reduces Au³⁺ to Au⁰ nanoparticles (used in materials science) .
  • Acidity : At neutral pH, it acts as a proton donor in esterifications. Contradictions arise from pH-dependent reactivity; buffer selection is critical .

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